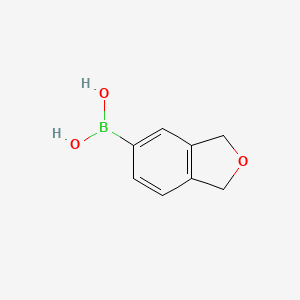

(1,3-Dihydroisobenzofuran-5-yl)boronic acid

Description

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a boronic acid derivative featuring a bicyclic 1,3-dihydroisobenzofuran scaffold with a boronic acid group (-B(OH)₂) at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronates under mild conditions .

Propriétés

Formule moléculaire |

C8H9BO3 |

|---|---|

Poids moléculaire |

163.97 g/mol |

Nom IUPAC |

1,3-dihydro-2-benzofuran-5-ylboronic acid |

InChI |

InChI=1S/C8H9BO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3,10-11H,4-5H2 |

Clé InChI |

JHPWSRNJPLJVJO-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC2=C(COC2)C=C1)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1,3-Dihydroisobenzofuran-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: (1,3-Dihydroisobenzofuran-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

(1,3-Dihydroisobenzofuran-5-yl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

Key properties include:

- pKa : Boronic acids generally exhibit pKa values between 8–10, but fused heterocycles like 1,3-dihydroisobenzofuran may lower acidity due to electron-withdrawing effects, enhancing stability in physiological environments .

- Binding Affinity : The rigid bicyclic structure may improve diol-binding selectivity compared to flexible analogs, making it suitable for saccharide sensing or drug delivery .

Comparison with Similar Compounds

Table 1: Key Comparisons of (1,3-Dihydroisobenzofuran-5-yl)boronic Acid and Analogs

*Estimated pKa ranges based on structural analogs .

Key Differentiators:

Substitution Effects : Meta-substituted analogs (e.g., 4-nitrophenyl boronic acid) exhibit superior enzyme inhibition over ortho-substituted derivatives , suggesting positional sensitivity.

Biological Performance : While less cytotoxic than polycyclic analogs (e.g., phenanthren-9-yl boronic acid), its fused oxygen heterocycle may reduce off-target effects in therapeutic applications .

Synthetic Utility : The compound’s stability under Suzuki conditions outperforms alkylboronic acids, which are prone to protodeboronation .

Activité Biologique

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of (1,3-Dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of corresponding boronic acids with isobenzofuran derivatives. The structural features of this compound allow it to interact with various biological targets, making it a versatile candidate for further research.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and cellular processes. The mechanism of action for (1,3-Dihydroisobenzofuran-5-yl)boronic acid likely involves interactions with specific enzymes or receptors, leading to altered biological responses.

Biological Activities

The biological activities of (1,3-Dihydroisobenzofuran-5-yl)boronic acid can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that boronic acids exhibit significant anticancer properties. For instance, (1,3-Dihydroisobenzofuran-5-yl)boronic acid demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value that suggests a potent inhibitory effect on tumor growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 25.00 ± 1.00 |

| A549 | 22.50 ± 0.75 |

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several strains of bacteria. It was found to be effective against Escherichia coli at concentrations as low as 6.50 mg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| E. coli | 6.50 |

| Staphylococcus aureus | 8.00 |

Antioxidant Activity

(1,3-Dihydroisobenzofuran-5-yl)boronic acid exhibited strong antioxidant activity in various assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| CUPRAC Assay | 1.73 ± 0.16 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of (1,3-Dihydroisobenzofuran-5-yl)boronic acid:

- Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis and reduced cell viability.

- Infection Control : In vivo studies showed that formulations containing this boronic acid could effectively reduce bacterial load in infected tissue models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.